2,2-Dichloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one
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Overview
Description
2-Imidazolidinethione, 1-(dichloroacetyl)- is an organosulfur compound with the molecular formula C5H6Cl2N2OS It is a cyclic thiourea derivative, characterized by the presence of a dichloroacetyl group attached to the nitrogen atom of the imidazolidinethione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazolidinethione, 1-(dichloroacetyl)- typically involves the reaction of imidazolidinethione with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1-(dichloroacetyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloroacetyl group can be reduced to form the corresponding acetyl derivative.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Acetyl derivatives
Substitution: N-substituted imidazolidinethione derivatives
Scientific Research Applications
2-Imidazolidinethione, 1-(dichloroacetyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 2-imidazolidinethione, 1-(dichloroacetyl)- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. The dichloroacetyl group can undergo hydrolysis, releasing reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinethione: A simpler analog without the dichloroacetyl group.
1,3-Dihydroimidazol-2-one: A related compound with an oxygen atom instead of sulfur.
Ethylene thiourea: Another thiourea derivative with similar structural features.
Uniqueness
2-Imidazolidinethione, 1-(dichloroacetyl)- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the development of new pharmaceuticals.
Properties
CAS No. |
72156-52-6 |
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Molecular Formula |
C5H6Cl2N2OS |
Molecular Weight |
213.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-sulfanylideneimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H6Cl2N2OS/c6-3(7)4(10)9-2-1-8-5(9)11/h3H,1-2H2,(H,8,11) |
InChI Key |
GEVLNLMDUOOQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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